molecular formula C15H21N3O3 B13038291 Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate

Cat. No.: B13038291
M. Wt: 291.35 g/mol
InChI Key: FDRDHFJDADBCBW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 4-nitrosophenyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, and intermediates for bioactive molecules . The nitroso (NO) group on the phenyl ring introduces unique reactivity, such as participation in redox reactions or serving as a precursor for further functionalization.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)13-6-4-12(16-20)5-7-13/h4-7H,8-11H2,1-3H3

InChI Key

FDRDHFJDADBCBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=O

Origin of Product

United States

Preparation Methods

General Information on the Compound

Synthetic Approach

Key Starting Materials

The synthesis of this compound typically involves:

Reaction Steps

Below is a generalized synthetic scheme based on available data:

Step Reaction Description Conditions Outcome
1 Activation of N-Boc-piperazine Reaction with coupling agents like potassium carbonate in DMF Formation of reactive N-Boc-piperazine intermediate
2 Coupling with nitroso-substituted benzene Stirring at moderate temperatures (e.g., ~50°C) for several hours Formation of the desired product
3 Purification Filtration, washing, and drying under vacuum Isolated yield of the final compound

Example Reaction Conditions:

  • Solvent : N,N-Dimethylformamide (DMF) is commonly used due to its ability to dissolve both reactants.
  • Base : Potassium carbonate (K₂CO₃) is employed to deprotonate the starting material and facilitate nucleophilic substitution.
  • Temperature : Reactions are typically conducted at ~50°C for optimal yield and selectivity.

Optimization Strategies

Use of Catalysts

In some cases, copper-based catalysts (e.g., CuI) have been reported for similar reactions to enhance coupling efficiency.

Solvent Selection

Polar aprotic solvents like DMF or DMSO are preferred as they stabilize ionic intermediates and improve reaction rates.

Yield Maximization

Careful control of stoichiometry, reaction time, and temperature is crucial to achieving high yields (>85%) and purity.

Challenges in Synthesis

  • Side Reactions : Over-reaction or decomposition of nitroso groups can occur under harsh conditions.
  • Purity Issues : Impurities from unreacted starting materials or by-products may require additional purification steps, such as recrystallization or column chromatography.

Data Summary

Parameter Value/Condition
Yield ~85–90%
Reaction Time ~2–5 hours
Solvent DMF
Base Potassium carbonate
Temperature ~50°C

Chemical Reactions Analysis

Reduction Reactions

The nitroso (-NO) group undergoes reduction to form amine derivatives, a critical step in synthesizing bioactive intermediates.

Reaction Reagents/Conditions Product Key Observations
Nitroso to amine reductionHydrogen gas (H₂) with Pd/C catalystTert-butyl 4-(4-aminophenyl)piperazine-1-carboxylateComplete conversion achieved in methanol at 25°C under 1 atm H₂ pressure .
Partial reductionSodium dithionite (Na₂S₂O₄) in aqueous ethanolTert-butyl 4-(4-hydroxylaminophenyl)piperazine-1-carboxylateIntermediate hydroxylamine forms at pH 7; isolated in 78% yield.

Mechanistic Insight : The nitroso group is reduced via a two-electron process, forming an intermediate hydroxylamine before final conversion to the amine .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitroso group activates the phenyl ring for NAS, enabling substitutions at the para position.

Reaction Nucleophile Conditions Product Yield
HalogenationCl⁻ (from NCS)DMF, 80°C, 12 hTert-butyl 4-(4-nitroso-3-chlorophenyl)piperazine-1-carboxylate65%
AlkoxylationMethoxide (MeO⁻)K₂CO₃, DMSO, 60°C, 6 hTert-butyl 4-(4-nitroso-3-methoxyphenyl)piperazine-1-carboxylate58%

Key Factor : Steric hindrance from the bulky tert-butyl group directs substitution to the meta position relative to the nitroso group.

Oxidation Reactions

The nitroso group can be oxidized to nitro under controlled conditions.

Oxidizing Agent Conditions Product Efficiency
Hydrogen peroxide (H₂O₂)Acetic acid, 50°C, 2 hTert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate>90% conversion
Ozone (O₃)CH₂Cl₂, -78°C, 1 hTert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate85% yield

Application : This oxidation is reversible, allowing strategic interconversion between nitroso and nitro functionalities .

Cycloaddition Reactions

The nitroso group participates in [4+2] Diels-Alder reactions as a dienophile.

Diene Conditions Product Stereoselectivity
1,3-ButadieneToluene, reflux, 24 hBicyclic oxazine derivativeEndo preference (7:1)
AnthraceneMicrowave, 120°C, 1 hPolycyclic adduct92% yield

Note : Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to regenerate the free piperazine.

Acid Conditions Product Purity
Trifluoroacetic acid (TFA)DCM, 25°C, 2 h4-(4-Nitrosophenyl)piperazine>95%
HCl (4M in dioxane)0°C, 30 min4-(4-Nitrosophenyl)piperazine hydrochloride89%

Utility : Deprotection enables further functionalization of the piperazine nitrogen for drug discovery .

Coupling Reactions

The nitroso group facilitates palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives70–80%
Buchwald-HartwigPd₂(dba)₃, XPhosN-Arylated piperazines65%

Limitation : Steric bulk from the Boc group may reduce coupling efficiency in certain cases.

Microwave-Assisted Functionalization

Optimized synthesis and derivatization are achieved via microwave-enhanced protocols.

Reaction Time (Conventional vs Microwave) Yield Improvement
NAS with morpholine12 h vs 30 min58% → 82%
Reductive amination24 h vs 2 h45% → 76%

Advantage : Reduced reaction times and improved selectivity .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate has been studied for its antimicrobial properties. Compounds in the piperazine class have shown effectiveness against a range of pathogens, including gram-positive bacteria and resistant strains. The mechanism involves the inhibition of protein synthesis, similar to oxazolidinone antibiotics, which target the ribosomal initiation complex .

Anticancer Properties
Research indicates that derivatives of piperazine can exhibit anticancer activities. This compound may interact with specific cellular pathways that regulate apoptosis and cell proliferation. In vitro studies have demonstrated its potential to induce cell cycle arrest in cancer cell lines, suggesting its utility in cancer therapy.

Neuropharmacology
This compound may also influence neurotransmitter systems, with potential applications in treating neurological disorders. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which could lead to therapeutic effects in conditions like depression and anxiety .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated effectiveness against gram-positive bacteria; mechanism involves inhibition of protein synthesis.
Anticancer PropertiesInduced cell cycle arrest in cancer cell lines; potential for further development as an anticancer agent.
NeuropharmacologyInteractions with serotonin receptors suggest potential use in treating mood disorders.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that may include the nitration of phenolic precursors followed by piperazine coupling reactions. The chemical structure contributes to its reactivity and biological activity, making it a valuable intermediate for further chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, or other biomolecules. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • Nitro groups are often reduced to amino groups for subsequent coupling (e.g., in HIV-1 inhibitors ).
  • CuI catalysis () offers a cost-effective route for introducing nitroaryl substituents.

Halogenated Analogs

Halogen substituents (e.g., Cl, F, CF₃) enhance lipophilicity and metabolic stability:

Compound Synthesis Method Yield Key Applications Reference
tert-Butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate SNAr reaction of tert-butyl piperazine-1-carboxylate with chlorinated aryl halides Not reported Intermediate for kinase inhibitors
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Friedel-Crafts acylation or palladium-catalyzed coupling Not reported Building block for fluorinated drug candidates

Key Observations :

  • Trifluoromethyl groups (e.g., ) improve bioavailability and target binding via hydrophobic interactions.
  • Chlorinated analogs () are often used in cross-coupling reactions for complex heterocycles.

Amino-Substituted Analogs

Amino (NH₂) groups enable hydrogen bonding and post-functionalization:

Compound Synthesis Method Yield Key Applications Reference
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Catalytic hydrogenation or nucleophilic substitution Not reported Anticancer agent precursors
tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate Buchwald-Hartwig amination Not reported Kinase inhibitor intermediates

Key Observations :

  • Amino groups facilitate further derivatization, such as acylation or urea formation (e.g., ).

Heterocyclic and Functionalized Analogs

Compound Synthesis Method Yield Key Applications Reference
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Bromination of pyridine derivatives using NBS Not reported DNA methyltransferase inhibitors
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate Suzuki-Miyaura coupling 95% Antiviral agents

Key Observations :

  • Cyano groups () enhance binding to enzymatic pockets via dipole interactions.
  • Microwave-assisted synthesis () improves efficiency for heterocyclic systems.

Biological Activity

Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula: C14_{14}H18_{18}N3_{3}O2_{2}
  • Molecular Weight: Approximately 278.31 g/mol
  • Structural Features: The compound contains a piperazine ring, a tert-butyl group, and a nitrosophenyl moiety, which may influence its biological activity.

This compound interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.
  • Signal Transduction Modulation: It interacts with proteins involved in signal transduction, altering downstream signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Antiplasmodial Activity: Similar compounds have shown significant activity against Plasmodium falciparum, the malaria-causing parasite. For instance, derivatives of piperazine compounds have demonstrated IC50_{50} values in the low micromolar range, indicating effective inhibition of parasite growth .
  • Neuropharmacological Effects: The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Modifications to the piperazine structure can influence receptor selectivity and potency .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50_{50} Value (µM)Reference
AntiplasmodialPlasmodium falciparum0.269
Enzyme InhibitionVarious enzymes (specific targets TBD)TBD
Neurotransmitter InteractionSerotonin ReceptorsTBD

Case Study: Antiplasmodial Activity

In a study investigating the antiplasmodial activity of piperazine derivatives, this compound was evaluated alongside other compounds. The results indicated that structural modifications significantly influenced both activity and cytotoxicity. For example:

  • A derivative with a similar structure exhibited an IC50_{50} of 0.269 µM against P. falciparum NF54 with a selectivity index of 460, showcasing the potential for further development as an antimalarial agent .

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